molecular formula C16H14BrF2N3O2 B2580047 3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide CAS No. 1903467-25-3

3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2580047
CAS No.: 1903467-25-3
M. Wt: 398.208
InChI Key: XAXUUXPTXPVLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is a small molecule compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C17H17BrF2N3O2 and a molecular weight of 413.24 g/mol, this pyrrolidine-1-carboxamide derivative features a 5-bromopyridinyloxy moiety and a 2,6-difluorophenyl group . This specific structural motif is characteristic of compounds designed to interact with biological targets, particularly enzymes. Compounds with similar pyrrolidine carboxamide scaffolds are frequently investigated as potential enzyme inhibitors . The bromine atom on the pyridine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making this compound a valuable bifunctional intermediate for constructing more complex molecules, including Proteolysis Targeting Chimeras (PROTACs) . Research applications for this compound are primarily found in early-stage discovery, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) profiling, particularly in oncology and infectious disease research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF2N3O2/c17-10-4-5-14(20-8-10)24-11-6-7-22(9-11)16(23)21-15-12(18)2-1-3-13(15)19/h1-5,8,11H,6-7,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXUUXPTXPVLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Coupling Reaction: The bromopyridinyl intermediate is then coupled with a difluorophenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Amidation: The final step involves the formation of the pyrrolidine carboxamide moiety through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Implications of Structural Variations

Halogen vs. Fluorinated Alkyl Groups : The bromine atom in the target compound may enhance target binding via hydrophobic or halogen-bonding interactions, whereas the trifluoroethyl group in the patent compound could increase metabolic resistance and membrane permeability due to its strong electron-withdrawing effects .

Aromatic vs. Heterocyclic N-Linked Groups: The 2,6-difluorophenyl group in the target compound likely contributes to planar aromatic stacking interactions, while the patent compound’s morpholinopyridine moiety introduces hydrogen-bonding capacity and solubility via the morpholine oxygen .

Stereochemical Complexity: The patent compound’s defined (S)- and (R)-configurations suggest optimized enantioselective activity, whereas the target compound’s unspecified stereochemistry may indicate racemic or unoptimized synthesis.

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The morpholine and hydroxypropanamine groups in the patent compound could improve aqueous solubility, a common strategy in kinase inhibitor design .
  • Metabolic Stability : Fluorine atoms in both compounds are likely to reduce oxidative metabolism, but the trifluoroethyl group may offer superior stability over bromine, which can undergo dehalogenation.

Research Findings and Limitations

While direct comparative studies between these compounds are absent in open literature, structural analogs in the pyrrolidine carboxamide class highlight trends:

  • Kinase Inhibition : Morpholine-containing analogs (e.g., the patent compound) often target PI3K/mTOR pathways, whereas brominated pyridines are frequent in BTK or JAK inhibitors.

Limitations :

  • No experimental data (e.g., IC50, pharmacokinetic profiles) are available for the target compound, necessitating caution in extrapolating activity.
  • The patent compound’s solid-state form optimization (mentioned in ) underscores its advanced development stage compared to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.